molecular formula C21H21NO4S B2664377 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034252-07-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2664377
CAS No.: 2034252-07-6
M. Wt: 383.46
InChI Key: BFPQBZCFCFLJPL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a cyclopropanecarboxamide core linked to a furan-thiophene heterobiarylethanol moiety, presents a unique three-dimensional architecture for investigating molecular interactions. Compounds with cyclopropanecarboxamide scaffolds are frequently explored for their potential to interact with various biological targets, including ion channels. Research into structurally similar aryl-substituted carboxamide derivatives has shown promise in the development of compounds that modulate calcium (Ca²⁺) or sodium (Na⁺) channels, which are critical targets for neurological and pain-related research . The specific arrangement of the 2-methoxyphenyl and the heterocyclic 5-(thiophen-3-yl)furan-2-yl groups in this molecule suggests potential for high target selectivity and binding affinity. The presence of these pharmacophores makes it a compelling candidate for advanced research applications, including the study of structure-activity relationships (SAR) and as a key intermediate in the synthesis of more complex bioactive molecules. Researchers may utilize this compound in high-throughput screening assays to identify novel biological activities or as a chemical probe to elucidate complex signaling pathways.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-18-5-3-2-4-15(18)21(9-10-21)20(24)22-12-16(23)19-7-6-17(26-19)14-8-11-27-13-14/h2-8,11,13,16,23H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQBZCFCFLJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a thiophene moiety, and a furan ring, contributing to its diverse interactions with biological targets. The molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of 345.4 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₃S
Molecular Weight345.4 g/mol
CAS Number2034252-61-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. It is hypothesized to modulate the activity of certain kinases and transcription factors, leading to altered gene expression and cellular responses.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing signaling cascades associated with pain and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancers.

  • Case Study : In a study involving MDA-MB-231 (breast cancer) cells, treatment with the compound resulted in significant cell death as measured by MTT assays, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings indicate:

  • Oral Bioavailability : High oral bioavailability (>90%) has been observed in animal models.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing cyclopropanecarboxamide, thiophene, or furan moieties. Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes Synthesis Yield (%) Reference
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide Cyclopropane, thiophene-furan hybrid, 2-methoxyphenyl, hydroxyethyl ~413.5 (calculated) Not reported Inferred potential for enzyme modulation Not reported
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide, nitro group 252.3 397 Antibacterial, genotoxic Not reported
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide Thiophene-carboxamide, acetylphenyl substituent 273.3 Not reported Not reported Not reported
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane, diethyl carboxamide, 3-methoxyphenoxy 339.4 Oil (Rf 0.21) Diastereomeric mixture (dr 19:1) 51%
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide Naphthofuran, cyclopropanecarboxamide 323.4 160–162 Not reported Not reported

Key Observations

Structural Variations and Bioactivity: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide correlates with reported genotoxicity and antibacterial activity, whereas the methoxy group in the target compound may reduce toxicity while maintaining aromatic interactions . Cyclopropane rings in analogs (e.g., N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) are synthesized with moderate yields (51%) and diastereoselectivity (dr 19:1), suggesting similar challenges in synthesizing the target compound .

Physicochemical Properties :

  • Thiophene-containing compounds (e.g., N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide) exhibit higher lipophilicity compared to furan analogs, which could influence membrane permeability .
  • The hydroxyethyl group in the target compound may improve solubility relative to purely aromatic analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Synthetic Methodologies: Cyclopropanecarboxamide derivatives are typically synthesized via cyclopropanation of alkenes with carboxamide precursors, followed by functionalization (e.g., phenol coupling in ) . Thiophene-furan hybrids are often constructed using cross-coupling reactions or heterocyclic annulation, as seen in naphthofuran derivatives .

Pharmacological Implications of Structural Features

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization and may improve binding to metal-containing enzymes (e.g., cytochrome P450), while furan’s oxygen atom favors hydrogen-bond interactions .
  • Methoxy vs. Nitro Substituents : The 2-methoxyphenyl group in the target compound is less electrophilic than the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which may reduce reactive metabolite formation and toxicity .

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